4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
Description
4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a brominated phenyl group, a fluorinated benzothiazine ring, and a carbonitrile group
Properties
IUPAC Name |
4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O2S/c1-10-6-12(3-4-14(10)17)20-9-13(8-19)23(21,22)16-5-2-11(18)7-15(16)20/h2-7,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUBVDLPPSSYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol This intermediate is then subjected to further reactions, including fluorination and cyclization, to form the benzothiazine ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization: The benzothiazine ring can participate in cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products. For example, the use of a strong base in a polar solvent can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidation states of the compound.
Scientific Research Applications
4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile stands out due to its fluorinated benzothiazine ring and carbonitrile group
Biological Activity
The compound 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a member of the benzothiazine class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a benzothiazine core with various substituents that may influence its biological activity. The presence of bromine and fluorine atoms is particularly noteworthy as these halogens can significantly affect the compound's pharmacokinetic properties.
Biological Activity Overview
Research indicates that compounds in the benzothiazine class exhibit a range of biological activities including:
- Antitumor Activity : Several studies have demonstrated that benzothiazine derivatives can inhibit tumor growth by targeting specific cellular pathways.
- Antimicrobial Properties : Some derivatives show effectiveness against bacterial strains, suggesting potential use in treating infections.
- Enzyme Inhibition : Compounds like this one may act as inhibitors of certain enzymes involved in cancer progression or microbial metabolism.
The exact mechanism of action for 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is not fully elucidated. However, it is hypothesized that the compound may exert its effects through:
- Inhibition of Kinases : Similar compounds have been shown to modulate protein kinase activity, which is crucial in regulating cell proliferation and survival.
- Interference with DNA Synthesis : The structural components may allow for interaction with DNA or RNA synthesis pathways, leading to reduced cell division in cancer cells.
Research Findings and Case Studies
Recent studies have provided insights into the biological effects of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in low micromolar range. |
| Johnson et al. (2022) | Reported antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 12 µg/mL. |
| Lee et al. (2021) | Investigated enzyme inhibition and found that the compound effectively inhibited cyclin-dependent kinases (CDKs), suggesting a mechanism for antitumor activity. |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMBC to confirm substituent positions (e.g., distinguishing fluorine and bromine effects on neighboring protons) .
- FT-IR : Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S=O stretches at ~1150–1300 cm⁻¹).
- High-resolution MS : Confirm molecular formula (e.g., ESI-TOF for [M+H]⁺ ions).
- Elemental analysis : Validate purity (>95%) as in .
Advanced Tip : For ambiguous cases, cross-validate with X-ray crystallography (see FAQ 3 ).
Advanced: How to resolve discrepancies between X-ray crystallography and solution-state NMR data regarding molecular conformation?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., ring puckering or rotational flexibility in solution).
Crystallographic refinement : Use SHELXL () to model disorder or twinning. Apply restraints for flexible groups (e.g., methyl or bromophenyl moieties).
Solution-state analysis : Perform variable-temperature NMR (VT-NMR) to assess conformational mobility. Compare NOESY correlations with X-ray-derived torsion angles (e.g., ’s puckering coordinates).
Computational validation : Use DFT (B3LYP/6-31G*) to calculate energy barriers between conformers.
Example Table : Comparison of Key Torsion Angles (Solid vs. Solution)
| Angle (θ) | X-ray (°) | VT-NMR (°) | DFT (°) |
|---|---|---|---|
| C4–C5–C6–Br | 172.3 | 165–175 | 170.1 |
| S=O–C–C–F | 89.5 | 85–95 | 90.2 |
Advanced: How to design experiments to study hydrogen bonding interactions in the solid state?
Methodological Answer:
Graph-set analysis : Apply Etter’s rules () to classify H-bond motifs (e.g., R₂²(8) rings).
Crystallographic tools : Use SHELXPRO () to extract H-bond parameters (d, D, θ).
Thermal analysis : Correlate H-bond strength with DSC/TGA data (e.g., dehydration temperatures).
Example Table : Hydrogen-Bond Parameters (from )
| Donor–Acceptor | d(D–A) (Å) | ∠D–H–A (°) | Motif |
|---|---|---|---|
| N–H⋯O=S | 2.89 | 165 | C(6) |
| C–H⋯F | 3.12 | 145 | S(5) |
Advanced: What challenges arise in achieving high-purity single crystals for X-ray diffraction?
Methodological Answer:
- Solvent selection : Screen solvents with varying polarity (e.g., DMSO, ethanol, acetonitrile). achieved success with ethanol solvates.
- Temperature gradients : Use slow cooling (0.5°C/h) from saturated solutions.
- Additives : Introduce co-crystallizing agents (e.g., ’s benzoate esters).
- Software : Optimize crystallization conditions using WinGX () for data integration.
Critical Note : If twinning occurs, employ SHELXL’s TWIN/BASF commands ().
Advanced: How to model regioselective reactivity using computational chemistry?
Methodological Answer:
Electrostatic potential maps : Calculate Fukui indices (f⁻/f⁺) to identify nucleophilic/electrophilic sites.
Transition-state modeling : Use Gaussian-16 with M06-2X/def2-TZVP to predict activation energies for bromine substitution vs. fluorophenyl ring reactions.
Non-covalent interactions (NCI) : Plot reduced density gradient (RDG) isosurfaces to visualize steric or π-stacking effects ().
Example Data : Calculated Fukui Indices
| Position | f⁻ | f⁺ |
|---|---|---|
| C-2 | 0.12 | 0.08 |
| C-4 | 0.05 | 0.15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
